molecular formula C17H17NO3S2 B2771264 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methylbenzenesulfonamide CAS No. 2034438-64-5

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methylbenzenesulfonamide

Cat. No.: B2771264
CAS No.: 2034438-64-5
M. Wt: 347.45
InChI Key: KNEKPDSDAHZSBM-UHFFFAOYSA-N
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Description

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methylbenzenesulfonamide is a complex organic compound featuring a benzo[b]thiophene moiety, a hydroxyethyl group, and a methylbenzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methylbenzenesulfonamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving sulfur-containing precursors and aromatic compounds.

    Introduction of the hydroxyethyl group: This step often involves the reaction of the benzo[b]thiophene derivative with an appropriate epoxide or halohydrin under basic conditions.

    Attachment of the methylbenzenesulfonamide group: This is usually done through sulfonylation reactions using sulfonyl chlorides and amines under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfonamide group can be reduced to amines under specific conditions.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of benzo[b]thiophene ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzo[b]thiophene derivatives.

Scientific Research Applications

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methylbenzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.

Comparison with Similar Compounds

Similar Compounds

    Tipepidine: Contains a thiophene nucleus and is used as an antitussive.

    Dorzolamide: A sulfonamide derivative used as a carbonic anhydrase inhibitor.

    Tioconazole: An antifungal agent with a thiophene ring.

Uniqueness

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methylbenzenesulfonamide is unique due to its combination of a benzo[b]thiophene core with a hydroxyethyl and a methylbenzenesulfonamide group, which imparts distinct chemical reactivity and biological activity compared to other thiophene or sulfonamide derivatives.

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S2/c1-12-5-4-6-13(9-12)23(20,21)18-10-16(19)15-11-22-17-8-3-2-7-14(15)17/h2-9,11,16,18-19H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNEKPDSDAHZSBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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